molecular formula C11H14BrN B13595962 (1-(2-Bromobenzyl)cyclopropyl)methanamine

(1-(2-Bromobenzyl)cyclopropyl)methanamine

Cat. No.: B13595962
M. Wt: 240.14 g/mol
InChI Key: VYNRJHATOJGESZ-UHFFFAOYSA-N
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Description

(1-(2-Bromobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrN It features a cyclopropyl group attached to a methanamine moiety, with a bromobenzyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromobenzyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the cyclopropylmethanamine.

    Final Assembly: The final step involves the coupling of the cyclopropylmethanamine with the bromobenzyl group under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or ketones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group, removing the bromine atom.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Benzyl alcohols, benzaldehydes, or benzoic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-Bromobenzyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(2-Bromobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • (1-(3-Bromobenzyl)cyclopropyl)methanamine
  • (1-(4-Bromobenzyl)cyclopropyl)methanamine
  • (1-(2-Chlorobenzyl)cyclopropyl)methanamine

Comparison:

  • Structural Differences: The position of the halogen substituent (bromine or chlorine) on the benzyl group can significantly influence the compound’s reactivity and biological activity.
  • Unique Properties: (1-(2-Bromobenzyl)cyclopropyl)methanamine is unique due to the specific positioning of the bromine atom, which can affect its binding interactions and overall stability.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

[1-[(2-bromophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2

InChI Key

VYNRJHATOJGESZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)CN

Origin of Product

United States

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